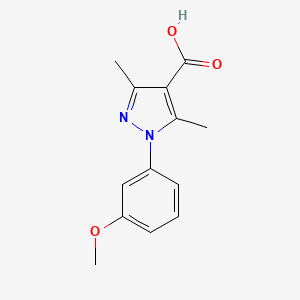

1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1176582-38-9) is a pyrazole derivative characterized by a 3-methoxyphenyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 258.27 g/mol. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, influencing electronic properties and intermolecular interactions, which may affect solubility and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVSLDNCXPFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

MDPCA has shown promise in the development of new therapeutic agents. Its pyrazole structure is a common motif in many pharmacologically active compounds, making it a candidate for further exploration in drug design.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacology

The pharmacological potential of MDPCA includes its role as an anti-inflammatory agent. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Case Study: COX Inhibition

In vitro studies have shown that MDPCA can effectively inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation . This suggests its potential use in treating inflammatory diseases such as arthritis.

Agricultural Science

MDPCA's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. The compound's ability to interact with biological systems makes it a candidate for developing novel agrochemicals.

Case Study: Herbicidal Activity

Preliminary studies have indicated that similar pyrazole derivatives can exhibit herbicidal properties by disrupting plant growth processes. MDPCA may be explored for its effectiveness against specific weed species, potentially leading to environmentally friendly herbicides .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact mechanism of action depends on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives are structurally diverse, with variations in substituents on the phenyl ring and pyrazole core. Below is a systematic comparison:

Structural and Physicochemical Properties

Notes:

- Electron-donating vs. withdrawing groups : The methoxy group in the target compound increases solubility in polar solvents compared to chloro or bromo substituents, which enhance lipophilicity .

Commercial Availability and Research Use

Biological Activity

1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of phenylpyrazoles, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 246.27 g/mol. Its melting point ranges from 180 to 183 °C .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by carboxylation. The efficiency and yield of these reactions can vary depending on the specific methodologies employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .

| Compound | IC50 (μM) | Effect on Apoptosis | Cell Line |

|---|---|---|---|

| 7d | 1.0 | Enhanced caspase-3 activity (1.33 times at 10 μM) | MDA-MB-231 |

| 7h | 2.5 | Morphological changes observed | MDA-MB-231 |

| 10c | 10 | Induces apoptosis | MDA-MB-231 |

These findings indicate that such compounds can act as microtubule-destabilizing agents, which is a crucial mechanism in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study indicated that specific pyrazole derivatives exhibited selective inhibition against COX-1 and COX-2, which are key targets in managing inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Microtubule Dynamics : By inhibiting microtubule assembly, it disrupts cellular mitosis and induces apoptosis in cancer cells .

- Enzyme Inhibition : The compound's structural features allow it to inhibit COX enzymes effectively, contributing to its anti-inflammatory properties .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against different cancer cell lines. The results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (60–100°C), and catalyst use (e.g., HCl for cyclization). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- XRD : Determines crystal system (e.g., monoclinic), lattice parameters, and unit cell volume. Indexing (h k l) planes confirms crystalline nature .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for methoxy groups) .

- NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.7–7.4 ppm) and confirms substitution patterns .

- TEM : Estimates particle size and morphology, critical for bioavailability studies .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents (water, DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy. Octanol-water partition coefficients (logP) predict lipophilicity .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., CO₂, NOx) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic or crystallographic analyses be resolved?

- Methodological Answer : Cross-validate results using complementary techniques. For example:

- If XRD suggests a monoclinic system but NMR indicates impurities, repeat crystallization or use SC-XRD for single-crystal analysis .

- Discrepancies in FTIR functional group assignments can be resolved via computational modeling (DFT) to predict vibrational modes .

Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or anticancer potential?

- Methodological Answer :

- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., against cancer cell lines). Dose-response curves (IC₅₀ values) quantify potency .

- Enzyme inhibition : Conduct kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases, cyclooxygenases). Molecular docking studies predict binding modes .

- Mechanistic studies : ROS detection assays or apoptosis markers (Annexin V) elucidate pathways .

Q. How can synthetic byproducts or regioisomeric impurities be identified and minimized?

- Methodological Answer :

- HPLC-MS : Detect trace impurities and assign structures via fragmentation patterns.

- Reaction monitoring : Adjust reaction time/temperature to suppress side reactions (e.g., over-alkylation). Use protecting groups for sensitive functional groups (e.g., carboxylic acid) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use respiratory protection if handling powders .

- Ventilation : Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Gaps and Future Directions

Q. What experimental approaches can address the lack of thermodynamic data (e.g., melting point, vapor pressure)?

- Methodological Answer :

- DSC/TGA : Measure melting/decomposition temperatures and thermal stability.

- Knudsen effusion : Estimate vapor pressure for sublimation studies .

Q. How can computational methods (e.g., QSAR, MD simulations) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using regression models.

- MD simulations : Predict binding stability with target proteins (e.g., COX-2) over nanoseconds-scale trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.